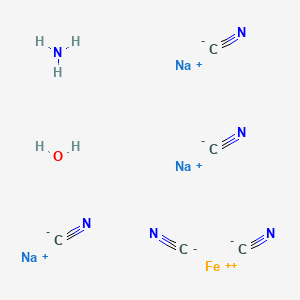
POLY(D-GLU, D-LYS) HYDROBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(D-Glu, D-Lys) Hydrobromide, also known as Polylysine, is a synthetic polypeptide that has been widely used in scientific research for its unique properties. It is a cationic polymer that can form complexes with DNA, proteins, and other biomolecules, making it a valuable tool in a variety of applications.
Mécanisme D'action
POLY(D-GLU, D-LYS) HYDROBROMIDE's mechanism of action is primarily based on its ability to form complexes with biomolecules. When it forms complexes with DNA, it can protect the DNA from degradation and facilitate its delivery into cells. Similarly, when it forms complexes with proteins, it can enhance their stability and activity. Additionally, polylysine's cationic nature allows it to interact with negatively charged cell membranes, which can lead to cell membrane disruption and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In gene delivery and drug delivery research, polylysine can enhance the stability and activity of DNA and proteins, respectively. In tissue engineering, polylysine can promote cell growth and tissue regeneration. In antimicrobial research, polylysine can disrupt cell membranes and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
POLY(D-GLU, D-LYS) HYDROBROMIDE has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. Its ability to form complexes with biomolecules makes it a versatile tool for a variety of applications. However, there are also some limitations to using polylysine in lab experiments. Its cationic nature can lead to non-specific interactions with negatively charged molecules, which can affect the accuracy of results. Additionally, polylysine can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving polylysine. One area of interest is the development of new gene delivery and drug delivery systems that utilize polylysine complexes. Additionally, there is ongoing research into the use of polylysine in tissue engineering and wound healing applications. Finally, there is interest in exploring the antimicrobial properties of polylysine and its potential use as an alternative to traditional antibiotics.
In conclusion, poly(D-Glu, D-Lys) hydrobromide, or polylysine, is a versatile synthetic polypeptide that has a wide range of applications in scientific research. Its ability to form complexes with biomolecules makes it a valuable tool in gene delivery, drug delivery, tissue engineering, and antimicrobial research. While there are some limitations to its use, ongoing research is exploring new applications and potential future directions for this unique polymer.
Méthodes De Synthèse
POLY(D-GLU, D-LYS) HYDROBROMIDE can be synthesized through the polymerization of L-lysine and D-glutamic acid, which are both natural amino acids. The reaction is typically carried out in an aqueous solution using a coupling agent such as carbodiimide. The resulting polymer can be purified through various methods such as dialysis or chromatography.
Applications De Recherche Scientifique
POLY(D-GLU, D-LYS) HYDROBROMIDE has been used in a wide range of scientific research applications, including gene delivery, drug delivery, tissue engineering, and antimicrobial activity. Its ability to form complexes with DNA and other biomolecules makes it a valuable tool in gene therapy and drug delivery research. This compound has also been used to create scaffolds for tissue engineering and has shown promise in promoting cell growth and tissue regeneration. Additionally, polylysine has been shown to have antimicrobial properties, making it a potential candidate for use in wound healing and other applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLY(D-GLU, D-LYS) HYDROBROMIDE can be achieved by a solution-phase polymerization method.", "Starting Materials": [ "D-Glutamic acid hydrochloride", "D-Lysine hydrochloride", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Hydrobromic acid (HBr)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "D-Glutamic acid hydrochloride and D-Lysine hydrochloride are dissolved in DMF.", "DCC and NHS are added to the solution to activate the carboxylic acid groups of the amino acids.", "The resulting mixture is stirred for several hours at room temperature to form an activated ester intermediate.", "The activated ester intermediate is then reacted with excess D-Lysine hydrochloride in the presence of HBr as a catalyst.", "The reaction is carried out at room temperature for several hours to allow for the formation of a peptide bond between the amino acids.", "The resulting polymer is precipitated out of solution using diethyl ether and then washed with methanol and water to remove any impurities.", "The final product is obtained as a white solid, which is then dried under vacuum." ] } | |
Numéro CAS |
119039-80-4 |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



